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The following table summarizes key experimental data on the therapeutic efficacy of UNC2025 from peer-

reviewed studies using leukemia PDX models [1] [2]:

Study Model
Treatment
Regimen

Key Efficacy
Findings

Reported Metrics

697 B-ALL Cell
Line Xenograft [2]

60 mg/kg, orally,

once daily

Significant

therapeutic effect;
prolonged survival.

≈ 2-fold increase in median

survival.

Patient-Derived
AML Xenograft [2]

60 mg/kg, orally,
once daily

Induced disease
regression.

Dose-dependent decrease in
tumor burden.

Leukemia
Xenografts
(General) [1]

Oral administration Significant
therapeutic effects

across models.

Dose-dependent decreases in
tumor burden; consistent 2-fold

increase in median survival.

Combination with
Methotrexate [1]
[2]

UNC2025 (60

mg/kg, oral) +
Methotrexate

Enhanced sensitivity

to methotrexate in
vivo.

Suggests potential for

combination therapy and
chemotherapy dose reduction.

Experimental Protocols in PDX Models

The efficacy data in the table above were generated using the following standardized methodologies [2]:
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In Vivo PDX Model Establishment and Drug Testing

Model Generation: Immunodeficient NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NSG-SGM3
(NSGS) mice were used.

Engraftment: Mice were injected via tail vein with human leukemia cells (e.g., 697 B-ALL cell line) or
mononuclear cells from a primary AML patient sample.

Treatment: Once leukemia was established, mice were randomized into treatment groups. UNC2025
was administered orally (by gavage) at 60 mg/kg, once daily. The control group received a saline

vehicle.
Efficacy Assessment:

Tumor Burden: Monitored using bioluminescence imaging (for luciferase-expressing cells) or
flow cytometry for human CD45+ cells in bone marrow.

Survival: Mice were monitored for survival, with endpoints defined by specific humane criteria
(e.g., >20% weight loss).

Supporting In Vitro Mechanistic Assays

To elucidate the mechanism of action, the following in vitro experiments were conducted on MERTK-

expressing leukemia cell lines [2]:

Immunoblot Analysis: Used to detect inhibition of MERTK phosphorylation and downstream
signaling proteins (STAT6, AKT, ERK1/2) after cell treatment with UNC2025.

Apoptosis Assay: Cells were cultured with UNC2025 and stained with YO-PRO-1 and propidium
iodide, then analyzed by flow cytometry to quantify early and late apoptotic cells.

Colony-Formation Assay: Leukemia cells were cultured in methylcellulose or agar with UNC2025,
and the number of colonies was counted after 7-14 days to assess loss of proliferative capacity.

UNC2025 Properties & PDX Model Workflow

UNC2025 is an orally bioavailable small-molecule inhibitor that potently targets the MERTK tyrosine

kinase, and also exhibits high activity against FLT3, another important target in acute myeloid leukemia

(AML) [3] [1]. Its favorable drug metabolism and pharmacokinetics (DMPK) profile, including high oral

bioavailability, were key achievements in its development [3].

The diagram below illustrates the typical workflow for establishing a PDX model and evaluating a drug like

UNC2025, which underpins the experimental data.
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Patient-Derived Xenograft (PDX) Model Workflow

Efficacy Endpoints
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Key Conclusions for Researchers

Promising Efficacy: UNC2025 demonstrates significant single-agent activity in PDX models of
MERTK-expressing leukemia, including cases of disease regression [1] [2].
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Synergistic Potential: Its ability to synergize with standard chemotherapeutics like methotrexate

suggests a viable strategy for combination regimens, potentially to reduce chemotherapy doses and
associated toxicities [1] [2].

Superior Model Predictive Value: The use of PDX models, which better preserve the original
tumor's genetics and heterogeneity, increases the translational relevance of these findings compared

to traditional cell-line xenografts [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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